3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate
Overview
Description
3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and additional functional groups such as a methoxycarbonyl group, a benzyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Thienyl Group: The thienyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, where a thienylboronic acid is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.
Addition of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through an esterification reaction, where the quinoline derivative is reacted with methoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction, where the quinoline derivative is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active quinoline derivatives.
Medicine: The compound may have potential as a pharmaceutical intermediate for the development of drugs targeting specific diseases.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, potentially affecting gene expression and protein synthesis. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler quinoline derivative without additional functional groups.
2-(2-thienyl)quinoline: A quinoline derivative with a thienyl group but lacking the methoxycarbonyl and benzyl groups.
3-(methoxycarbonyl)quinoline: A quinoline derivative with a methoxycarbonyl group but lacking the thienyl and benzyl groups.
Uniqueness
3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxycarbonyl, benzyl, and thienyl groups enhances its reactivity and versatility in synthetic chemistry, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-methoxycarbonylphenyl)methyl 2-thiophen-2-ylquinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S/c1-27-22(25)16-7-4-6-15(12-16)14-28-23(26)18-13-20(21-10-5-11-29-21)24-19-9-3-2-8-17(18)19/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALNBOXRNGFQEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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